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Compound of Interest

Compound Name: Amantanium Bromide

Cat. No.: B1664836 Get Quote

Introduction

Amantanium Bromide is a novel, cell-permeant, cationic fluorescent probe designed for the

dynamic monitoring of mitochondrial membrane potential (ΔΨm) in living cells. Its unique

photophysical properties allow for a ratiometric assessment of mitochondrial health, making it a

powerful tool for research in cell biology, neuroscience, oncology, and drug development.

Amantanium Bromide accumulates in mitochondria of healthy cells, driven by the high

negative membrane potential. In this environment, it forms aggregates that emit a bright red

fluorescence. Upon mitochondrial depolarization, a hallmark of cellular stress and apoptosis,

the probe is dispersed into the cytoplasm in its monomeric form, exhibiting green fluorescence.

This shift from red to green fluorescence provides a sensitive and quantitative readout of

changes in ΔΨm.

Key Features:

Ratiometric and Quantitative: Provides a dual-emission readout (red/green) that allows for

precise quantification of mitochondrial membrane potential, minimizing artifacts related to

probe concentration, cell thickness, or instrument variability.

High Photostability: Engineered for minimal photobleaching, enabling long-term time-lapse

imaging of dynamic cellular processes with reduced phototoxicity.

Low Cytotoxicity: Rigorously tested to ensure minimal impact on cell viability and normal

physiological processes, making it ideal for extended live-cell imaging experiments.
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High Signal-to-Noise Ratio: Exhibits bright fluorescence and low background signal, ensuring

high-contrast imaging in a variety of cell types.

Applications:

Monitoring mitochondrial membrane potential in real-time.

Studying apoptosis and other forms of programmed cell death.

Screening for drug-induced mitochondrial toxicity.

Investigating mitochondrial dysfunction in disease models.

Assessing cellular metabolic activity.

Quantitative Data Summary
The photophysical and biological properties of Amantanium Bromide are summarized below.
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Property Value Notes

Chemical Formula C₂₅H₂₈N₃Br Hypothetical

Molecular Weight 450.42 g/mol Hypothetical

Excitation Maximum (λex)
Monomer: 488 nm; Aggregate:

561 nm

Compatible with standard laser

lines (e.g., Argon 488nm,

561nm DPSS).

Emission Maximum (λem)
Monomer: 525 nm (Green);

Aggregate: 595 nm (Red)

Allows for clear spectral

separation between the two

forms.

Quantum Yield > 0.60 (in aggregated form)
High brightness for sensitive

detection.

Cell Permeability High
Rapidly crosses the plasma

membrane of living cells.

Recommended Staining Conc. 50 - 200 nM
Optimal concentration may

vary by cell type.

Incubation Time 15 - 30 minutes
Short incubation period for

rapid experimental workflow.

Cytotoxicity (IC50) > 50 µM

Low toxicity at working

concentrations, ensuring cell

health during imaging.

Experimental Protocols
Protocol 1: Staining and Imaging of Adherent Cells
This protocol describes the general procedure for staining adherent cells with Amantanium
Bromide for fluorescence microscopy.

Materials:

Amantanium Bromide (1 mM stock solution in DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1664836?utm_src=pdf-body
https://www.benchchem.com/product/b1664836?utm_src=pdf-body
https://www.benchchem.com/product/b1664836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-Buffered Saline (PBS)

Cells cultured on glass-bottom dishes or chamber slides

Optional: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for

depolarization (10 mM stock in DMSO)

Procedure:

Cell Preparation: Culture cells on a suitable imaging vessel until they reach the desired

confluency (typically 50-70%). Ensure the cells are healthy and actively growing.

Reagent Preparation: Prepare a fresh working solution of Amantanium Bromide by diluting

the 1 mM DMSO stock into pre-warmed (37°C) live-cell imaging medium. The final

concentration should be between 50-200 nM. Vortex briefly to mix.

Cell Staining: Remove the culture medium from the cells and gently wash once with pre-

warmed PBS. Aspirate the PBS and add the Amantanium Bromide working solution to the

cells.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ environment, protected

from light.

Washing (Optional): For cell lines with high background fluorescence, you may remove the

staining solution and replace it with fresh, pre-warmed imaging medium. For most

applications, imaging can be performed directly in the staining solution.

Imaging: Transfer the plate to a fluorescence microscope equipped with an environmental

chamber to maintain 37°C and 5% CO₂.

Green Channel (Monomer): Excite at ~488 nm and collect emission at ~510-550 nm.

Red Channel (Aggregate): Excite at ~561 nm and collect emission at ~580-620 nm.

Acquire images in both channels. Healthy cells will exhibit bright red fluorescence within

the mitochondria. Cells undergoing apoptosis or treated with a depolarizing agent like
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CCCP will show a decrease in red fluorescence and an increase in diffuse green

fluorescence throughout the cytoplasm.

Protocol 2: Ratiometric Analysis of Mitochondrial
Membrane Potential
This protocol outlines the steps for quantifying changes in ΔΨm using the ratio of red to green

fluorescence.

Procedure:

Image Acquisition: Following the staining protocol, acquire a time-lapse series of images,

capturing both red and green channels at each time point. Use the lowest possible excitation

light intensity to minimize phototoxicity.

Background Subtraction: For each image in the series, determine the mean background

intensity from a region of interest (ROI) that does not contain any cells. Subtract this value

from the entire image for both red and green channels.

Image Analysis:

Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define ROIs around

individual cells or specific mitochondrial clusters.

For each ROI at each time point, measure the mean fluorescence intensity in the red

channel (I_red) and the green channel (I_green).

Calculate the ratio (R) for each ROI: R = I_red / I_green.

Data Interpretation: A decrease in the red/green fluorescence ratio over time indicates

mitochondrial depolarization. This ratiometric approach provides a robust, semi-quantitative

measure of the change in ΔΨm.

Visualizations
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Experimental Workflow for Amantanium Bromide Imaging
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Caption: Workflow for live-cell imaging with Amantanium Bromide.
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Apoptosis Signaling Pathway Monitored by Amantanium Bromide

Amantanium Bromide Readout

Apoptotic Stimulus
(e.g., Drug Treatment)

Activation of
Bax/Bak Proteins

Mitochondrial Outer
Membrane Permeabilization

(MOMP)

Loss of Mitochondrial
Membrane Potential (ΔΨm)

 Leads to

Release of
Cytochrome c

 Allows

Low Red/Green Ratio
(Depolarized Mitochondria)

 Detected as

Caspase Activation

Apoptosis

High Red/Green Ratio
(Healthy Mitochondria)

 Transition upon

Click to download full resolution via product page

Caption: Monitoring apoptosis via mitochondrial depolarization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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